molecular formula C12H13NO4 B14965563 (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid

Cat. No.: B14965563
M. Wt: 235.24 g/mol
InChI Key: SDPZPTWZENTROE-AATRIKPKSA-N
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Description

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 2-methoxy-5-methylaniline with suitable reagents to introduce the butenoic acid moiety. One common method involves the use of acylation reactions where 2-methoxy-5-methylaniline is reacted with acyl chlorides or anhydrides under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(E)-4-(2-methoxy-5-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+

InChI Key

SDPZPTWZENTROE-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O

Origin of Product

United States

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